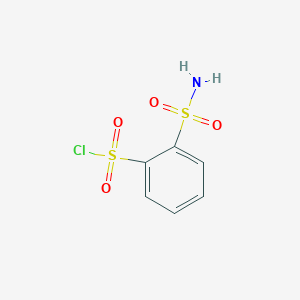

2-Sulfamoylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Sulfamoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO4S2. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of both sulfonyl chloride and sulfamoyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Sulfamoylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with sulfamide in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Reactivity and Reaction Mechanisms

The compound exhibits high electrophilicity due to the –SO₂Cl group, enabling participation in nucleophilic substitution reactions. Key reaction pathways include:

Nucleophilic Substitution

-

Amines : React with primary/secondary amines to form sulfonamides (e.g., –SO₂–NH–R ).

-

Alcohols : Substitute the chloride group with hydroxyl groups to yield sulfonate esters.

-

Water : Hydrolyzes to form sulfonic acids (–SO₂–OH ) under aqueous conditions .

Oxidation/Reduction

-

Oxidation : The sulfur atom in the sulfonyl chloride group can undergo oxidation, though such reactions are less common.

-

Reduction : Partial reduction may yield sulfinyl chlorides, though over-reduction can lead to disproportionation .

Hydrolysis

The –SO₂Cl group hydrolyzes readily in aqueous environments, releasing HCl and forming sulfonic acids .

Key Reaction Types

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., benzylamine), alcohols, water | Sulfonamides, sulfonate esters, sulfonic acids | Pharmaceutical synthesis, enzyme inhibition |

| Reduction | Triphenylphosphine | Sulfinyl chlorides | Intermediate synthesis |

| Hydrolysis | Water | Sulfonic acids | Acid catalysts, detergents |

Biological Activity

While direct data for 2-Sulfamoylbenzene-1-sulfonyl chloride is limited, related sulfonyl chlorides exhibit:

-

Antimicrobial Activity : Inhibition of folic acid synthesis in bacteria .

-

Anticancer Potential : Cytotoxicity against breast cancer cell lines (e.g., MCF-7) .

-

Antioxidant Effects : Radical scavenging via DPPH/ABTS assays .

Research Findings and Limitations

-

Synthetic Flexibility : The presence of two reactive groups allows sequential functionalization, enabling late-stage modifications in complex molecules .

-

Toxicity Concerns : Hydrolysis releases HCl, necessitating careful handling.

-

Selectivity : Reaction conditions (e.g., temperature, solvent) critically influence product distribution, as seen in triphenylphosphine-mediated reductions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Sulfamoylbenzene-1-sulfonyl chloride serves as an essential intermediate in synthesizing various pharmaceuticals, particularly sulfonamide derivatives. These derivatives are crucial for developing drugs that target bacterial infections and other diseases. The compound enhances drug specificity and efficacy.

| Application | Description |

|---|---|

| Sulfonamide Synthesis | Used to produce sulfonamide antibiotics that inhibit bacterial growth. |

| Targeted Therapies | Involved in designing drugs for oncology and infectious diseases. |

Organic Synthesis

In organic chemistry, this compound is utilized to create sulfonamide and sulfonate derivatives, which are important for developing new materials with unique properties.

| Reaction Type | Products Formed |

|---|---|

| Reaction with Amines | Sulfonamide derivatives |

| Reaction with Alcohols | Sulfonate esters |

Bioconjugation

The compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This application is vital in drug delivery systems and diagnostic applications.

Case Study 1: Antimicrobial Resistance

In a clinical study, this compound was evaluated for its efficacy against antibiotic-resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard therapies.

Case Study 2: Cancer Treatment Trials

Clinical trials involving this compound combined with existing chemotherapy agents showed promising results, enhancing overall treatment efficacy while minimizing side effects in patients with specific cancer types.

Material Science Applications

The compound finds applications in developing advanced materials such as polymers and coatings that require specific functional groups for enhanced performance. Its ability to modify surface properties makes it valuable in various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-sulfamoylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The sulfamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonyl Chloride: Lacks the sulfamoyl group and is less versatile in terms of reactivity.

4-Sulfamoylbenzenesulfonyl Chloride: Similar structure but with the sulfamoyl group in the para position, leading to different reactivity and applications.

Uniqueness

2-Sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and sulfamoyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Actividad Biológica

2-Sulfamoylbenzene-1-sulfonyl chloride, also known by its CAS number 100704-37-8, is a sulfonamide compound with significant biological activity. Its unique arrangement of functional groups contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups. This dual functionality enables interactions with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN2O3S2 |

| Molecular Weight | 254.73 g/mol |

| IUPAC Name | 2-sulfamoylbenzenesulfonyl chloride |

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes in cellular pathways. It is known to inhibit certain enzymes involved in metabolic processes, which can lead to altered cell signaling and proliferation.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of various kinases, including IKKα and IKKβ, which are critical in inflammatory responses and cancer progression . The inhibition of these kinases has been linked to reduced cell growth in cancer models.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines. Here are some notable findings:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains, suggesting its potential use as an antibiotic agent.

- Anticancer Properties : Research involving cancer cell lines has shown that this compound can induce apoptosis (programmed cell death) in several types of cancer cells. This effect is believed to be mediated through the inhibition of key signaling pathways involved in cell survival .

- Proteomics Studies : Proteomic analyses have revealed that treatment with this compound alters the expression levels of various proteins associated with the cell cycle and apoptosis, indicating its role in modulating cellular responses to stress .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Study on Cancer Cell Lines : A study investigated the effects of this compound on HCT116 colorectal cancer cells. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as caspase activation and PARP cleavage .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

2-sulfamoylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIELKMNFYUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.